2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide
Overview
Description
2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C12H13ClN2OS and a molecular weight of 268.76 g/mol . This compound is characterized by the presence of a chloro group, a cyanopropyl group, and a sulfanylphenyl group attached to an acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(1-cyanopropan-2-yl)sulfanyl]phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted acetamides depending on the nucleophile used
Scientific Research Applications
2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the cyanopropyl group may interact with nucleophilic sites in biological molecules, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}acetamide
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro and a cyanopropyl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[2-(1-cyanopropan-2-ylsulfanyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-9(6-7-14)17-11-5-3-2-4-10(11)15-12(16)8-13/h2-5,9H,6,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHFTOSIFISKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)SC1=CC=CC=C1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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